Cas no 2248279-48-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate is a specialized organic compound featuring a phthalimide core linked to a dimethyloxazole-substituted propanoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmacologically active molecules or functional materials. The presence of both the isoindole-1,3-dione and oxazole groups enhances its versatility in nucleophilic substitution or cyclization reactions. Its stability under standard conditions and well-defined stereochemistry further contribute to its utility in controlled synthetic applications. The compound is typically handled under inert conditions to preserve its integrity.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate structure
2248279-48-1 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate
CAS No:2248279-48-1
MF:C17H16N2O5
MW:328.319344520569
CID:6403104
PubChem ID:165718598
Update Time:2025-06-03

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6517345
    • 2248279-48-1
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate
    • Inchi: 1S/C17H16N2O5/c1-9-13(10(2)23-18-9)17(3,4)16(22)24-19-14(20)11-7-5-6-8-12(11)15(19)21/h5-8H,1-4H3
    • InChI Key: BRGVRROINMYLPI-UHFFFAOYSA-N
    • SMILES: O(C(C(C)(C)C1C(C)=NOC=1C)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 328.10592162g/mol
  • Monoisotopic Mass: 328.10592162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 89.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6517345-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate
2248279-48-1
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate

The compound 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(dimethyl-1,2-oxazol-4-yl)-2-methylpropanoate (CAS No: 2248279481) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoindole derivatives, which have been extensively studied for their unique electronic properties and structural versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a series of multi-step reactions involving advanced catalytic systems and optimized reaction conditions. The isoindole core of the molecule serves as a versatile scaffold for further functionalization, making it an attractive candidate for drug discovery and material science applications.

One of the most notable features of 1,3-Dioxo-2,3-dihydro-1H-isoindol is its ability to undergo various post-synthetic modifications. These modifications can significantly alter its physical and chemical properties, thereby expanding its range of applications. For instance, the incorporation of the dimethyl oxazole group introduces additional electronic complexity to the molecule, enhancing its potential as a ligand in metalloorganic frameworks or as a building block in supramolecular chemistry.

Moreover, the propanoate ester moiety within the structure contributes to the molecule's solubility and stability under various conditions. This makes it particularly suitable for use in biological systems where controlled release and bioavailability are critical factors. Recent studies have highlighted its potential as a prodrug candidate due to its ability to undergo enzymatic cleavage under physiological conditions.

The synthesis of this compound involves a combination of traditional organic reactions and modern catalytic techniques. The key steps include the formation of the isoindole ring system through cyclization reactions followed by selective functionalization at specific positions on the ring. The integration of dimethyl oxazole groups into the structure requires careful control over reaction conditions to ensure high yields and selectivity.

In terms of applications, 1,3-Dioxo derivatives have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases. Their ability to modulate key cellular pathways makes them valuable tools in drug development programs targeting complex diseases.

Furthermore, recent research has explored the use of this compound in advanced materials such as organic semiconductors and stimuli-responsive polymers. Its unique electronic properties make it an ideal candidate for applications in optoelectronics and energy storage devices.

In conclusion, 1,3-Dioxo derivatives represent a fascinating class of compounds with diverse applications across multiple disciplines. The continuous advancement in synthetic methodologies and our understanding of their properties will undoubtedly unlock new opportunities for their use in both academic research and industrial settings.

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